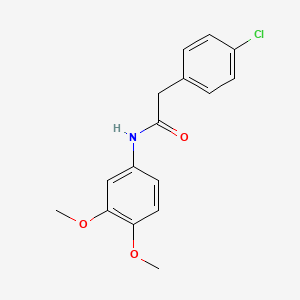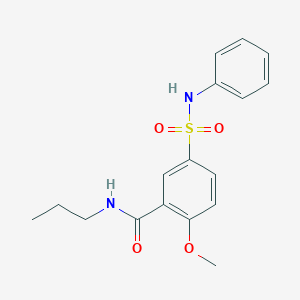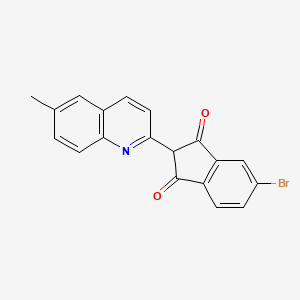
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2 adrenergic receptor antagonist. It is widely used in scientific research as a tool to study the physiological and biochemical effects of β2 adrenergic receptor signaling.
科学研究应用
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 is widely used in scientific research as a tool to study the physiological and biochemical effects of β2 adrenergic receptor signaling. It is commonly used in in vitro and in vivo experiments to investigate the role of β2 adrenergic receptors in various biological processes such as cardiovascular function, metabolism, and immune response. 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 has also been used in clinical studies to evaluate the efficacy of β2 adrenergic receptor agonists and antagonists in the treatment of various diseases such as asthma and chronic obstructive pulmonary disease (COPD).
作用机制
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 is a selective β2 adrenergic receptor antagonist, meaning it binds specifically to β2 adrenergic receptors and blocks their activation by endogenous ligands such as epinephrine and norepinephrine. This inhibition of β2 adrenergic receptor signaling leads to a decrease in cyclic AMP (cAMP) production and downstream signaling pathways. The physiological effects of this inhibition vary depending on the tissue and cell type, but can include decreased heart rate, bronchoconstriction, and decreased lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 are primarily related to its inhibition of β2 adrenergic receptor signaling. In cardiovascular tissues, 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can decrease heart rate and contractility by reducing cAMP production and downstream signaling pathways. In respiratory tissues, 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can cause bronchoconstriction by inhibiting β2 adrenergic receptor-mediated relaxation of airway smooth muscle. In adipose tissues, 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can decrease lipolysis by inhibiting β2 adrenergic receptor-mediated activation of hormone-sensitive lipase.
实验室实验的优点和局限性
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 is a widely used tool in scientific research due to its high selectivity for β2 adrenergic receptors and well-established mechanism of action. Its use in experiments allows for the specific inhibition of β2 adrenergic receptor signaling and the investigation of its downstream effects in various biological systems. However, the use of 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 in lab experiments is limited by its potential off-target effects on other adrenergic receptors and its potential to interfere with other signaling pathways.
未来方向
There are many potential future directions for research involving 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551. One area of interest is the investigation of the role of β2 adrenergic receptors in immune response and inflammation. Another potential area of research is the development of novel β2 adrenergic receptor antagonists with improved selectivity and efficacy. Additionally, the use of 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 in combination with other drugs or therapies may be explored for the treatment of various diseases.
合成方法
1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can be synthesized through a multi-step process. The first step involves the reaction of 4-tert-butylphenol with 2-chloroethanol to form 1-(4-tert-butylphenoxy)-2-hydroxyethane. This intermediate is then reacted with 2,6-dimethylmorpholine to form 1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholino)-2-propanol. Finally, this compound is converted to the hydrochloride salt form to obtain 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551.
属性
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3.ClH/c1-14-10-20(11-15(2)23-14)12-17(21)13-22-18-8-6-16(7-9-18)19(3,4)5;/h6-9,14-15,17,21H,10-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQVEMSOYPURFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5174890.png)
![1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5174898.png)


![6-hydroxy-4-methyl-1-[3-(4-morpholinyl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5174927.png)

![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5174936.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5174944.png)
![dimethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5174951.png)


![2-bromo-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5174979.png)
![2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one](/img/structure/B5174982.png)
